molecular formula C18H32N4O2 B6912377 N-[(3-ethyl-5-methoxy-1-methylpyrazol-4-yl)methyl]-3-methyl-2-piperidin-1-ylbutanamide

N-[(3-ethyl-5-methoxy-1-methylpyrazol-4-yl)methyl]-3-methyl-2-piperidin-1-ylbutanamide

Cat. No.: B6912377
M. Wt: 336.5 g/mol
InChI Key: LXTGFYMFIXUSQF-UHFFFAOYSA-N
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Description

N-[(3-ethyl-5-methoxy-1-methylpyrazol-4-yl)methyl]-3-methyl-2-piperidin-1-ylbutanamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with ethyl, methoxy, and methyl groups, as well as a piperidine ring attached to a butanamide chain. The compound’s distinct chemical structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Properties

IUPAC Name

N-[(3-ethyl-5-methoxy-1-methylpyrazol-4-yl)methyl]-3-methyl-2-piperidin-1-ylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32N4O2/c1-6-15-14(18(24-5)21(4)20-15)12-19-17(23)16(13(2)3)22-10-8-7-9-11-22/h13,16H,6-12H2,1-5H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXTGFYMFIXUSQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN(C(=C1CNC(=O)C(C(C)C)N2CCCCC2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[(3-ethyl-5-methoxy-1-methylpyrazol-4-yl)methyl]-3-methyl-2-piperidin-1-ylbutanamide involves multiple steps, each requiring specific reagents and conditions. The general synthetic route can be outlined as follows:

    Formation of the Pyrazole Ring: The synthesis begins with the preparation of the pyrazole ring. This can be achieved through the reaction of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.

    Substitution Reactions: The pyrazole ring is then subjected to substitution reactions to introduce the ethyl, methoxy, and methyl groups. These reactions typically involve the use of alkyl halides and appropriate bases.

    Attachment of the Piperidine Ring: The next step involves the formation of the piperidine ring, which can be synthesized through cyclization reactions involving appropriate amines and carbonyl compounds.

    Formation of the Butanamide Chain: Finally, the butanamide chain is introduced through amide bond formation reactions, typically involving the reaction of the piperidine derivative with butanoyl chloride or similar reagents.

Industrial production methods for this compound would involve scaling up these reactions, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

N-[(3-ethyl-5-methoxy-1-methylpyrazol-4-yl)methyl]-3-methyl-2-piperidin-1-ylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically targets the methoxy and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions can reduce carbonyl groups to alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions of the pyrazole ring. Common reagents for these reactions include alkyl halides and nucleophiles such as amines or thiols.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[(3-ethyl-5-methoxy-1-methylpyrazol-4-yl)methyl]-3-methyl-2-piperidin-1-ylbutanamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules

    Biology: In biological research, the compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Its interactions with biological targets are of particular interest.

    Medicine: The compound is investigated for its potential therapeutic applications. Studies focus on its efficacy and safety as a drug candidate for treating various diseases.

    Industry: In industrial applications, the compound is used in the development of new materials, including polymers and coatings. Its chemical properties make it suitable for use in various industrial processes.

Mechanism of Action

The mechanism of action of N-[(3-ethyl-5-methoxy-1-methylpyrazol-4-yl)methyl]-3-methyl-2-piperidin-1-ylbutanamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through the following mechanisms:

    Binding to Enzymes: The compound can bind to specific enzymes, inhibiting their activity and thereby affecting various biochemical pathways.

    Receptor Interaction: It may interact with specific receptors on the surface of cells, modulating signal transduction pathways and altering cellular responses.

    Gene Expression: The compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the production of specific proteins.

The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound.

Comparison with Similar Compounds

N-[(3-ethyl-5-methoxy-1-methylpyrazol-4-yl)methyl]-3-methyl-2-piperidin-1-ylbutanamide can be compared with other similar compounds, such as:

    Pyrazole Derivatives: Compounds with similar pyrazole rings but different substituents. These compounds may have different biological activities and chemical properties.

    Piperidine Derivatives: Compounds with piperidine rings but different side chains. These compounds may exhibit different pharmacological profiles.

    Amide Derivatives: Compounds with amide bonds but different ring structures. These compounds may have varying stability and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.

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